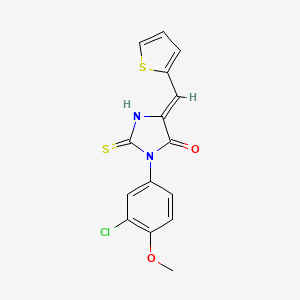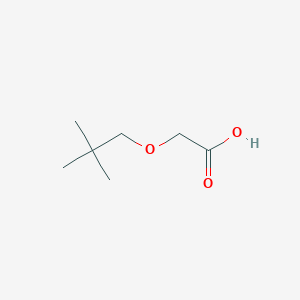![molecular formula C13H11Cl2NO2S B2967419 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803612-11-4](/img/structure/B2967419.png)
2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C13H11Cl2NO2S and its molecular weight is 316.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
this compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed, distributed, metabolized, and excreted by the body . These processes can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain .
生化学分析
Biochemical Properties
It is known that similar compounds, such as diclofenac, a non-steroidal anti-inflammatory drug (NSAID), inhibit cyclooxygenase (COX)-1 and -2, which are enzymes responsible for producing prostaglandins (PGs) . PGs contribute to inflammation and pain signaling .
Cellular Effects
The cellular effects of 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are not well-documented. It is known that similar compounds can have significant effects on cells. For example, diclofenac has been shown to reduce knee joint swelling in a rabbit arthritis model .
Molecular Mechanism
Similar compounds, such as diclofenac, are known to inhibit COX-1 and -2, thereby reducing the production of PGs .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have been shown to have long-lasting effects. For example, a single intra-articular injection of diclofenac was shown to exert analgesic and anti-inflammatory effects for 28 days in non-clinical pharmacological studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. Similar compounds, such as diclofenac, have been shown to have dose-dependent effects. For example, a single intra-articular administration of diclofenac significantly suppressed pain responses in rats in a dose-dependent manner .
Metabolic Pathways
Similar compounds, such as diclofenac, are known to be metabolized by cytochrome P450, facilitating oxidation and hydrolysis processes involved in phase I metabolism .
特性
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTXNFCSIXVTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)


![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)
![N-(2-ethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967355.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)


